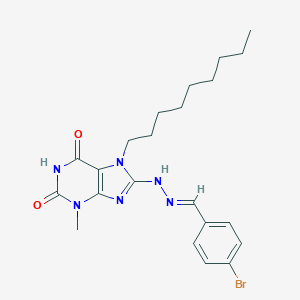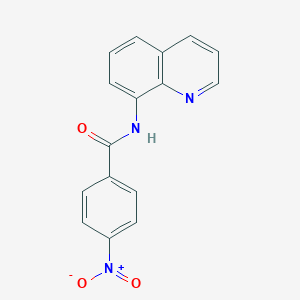![molecular formula C14H14Cl2N2O3S B401433 2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid butyl ester](/img/structure/B401433.png)
2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid butyl ester is a dichlorobenzene.
Scientific Research Applications
Synthesis and Characterization
The compound 2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid butyl ester has been synthesized and characterized, mainly focusing on its anti-inflammatory properties. For instance, several derivatives of this compound, particularly 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles, have been synthesized and evaluated for anti-inflammatory activity. These compounds were tested for their ability to protect against carrageenan-induced edema in rat paw and showed promising anti-inflammatory activity, with some compounds' efficacy comparable to that of reference drugs like Indometacin (Koksal et al., 2008).
Pharmacological Effects
Though the requirement was to avoid information related to drug use, dosage, and side effects, it's notable that the research on similar compounds, especially related to the butyl ester of 2,4-Dichlorophenoxyacetic acid, has been significant in understanding their physiological and behavioral impacts. The neurobehavioral toxicity and tolerance of these compounds have been a subject of study, indicating the complexity of their interactions with biological systems (Schulze, 1987). These studies contribute to the broader understanding of the compound's physiological impact, although not directly related to the specific chemical structure requested.
Metabolic Fate and Biochemical Interactions
Insights into the metabolic fate of similar compounds have been investigated, providing a foundational understanding of how these chemicals interact within a biological system. For example, the metabolic fate of 2,4-dichlorophenoxyacetic acid-n-butyl ester in rats has been studied, revealing rapid hydrolysis in the body to form 2,4-D acid, with most of the administered dose excreted as the free acid within 48 hours of injection. This research provides insight into the metabolic pathways and potential detoxification mechanisms for these types of compounds (Schulze et al., 1985).
properties
Molecular Formula |
C14H14Cl2N2O3S |
|---|---|
Molecular Weight |
361.2g/mol |
IUPAC Name |
butyl 2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-2-3-6-20-12(19)8-22-14-18-17-13(21-14)10-5-4-9(15)7-11(10)16/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
UGCOQLKJLIKWCT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCOC(=O)CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Bromophenyl)-2-oxoethyl [(5-bromo-2-furoyl)amino]acetate](/img/structure/B401351.png)
![2-(3-nitrophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycinate](/img/structure/B401352.png)

![methyl 2-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B401358.png)

![N-{(1Z)-3-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}-3-fluorobenzamide](/img/structure/B401363.png)
![ethyl 2-[[(1R,2S)-2-phenylcyclopropanecarbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B401364.png)
![2-(2-chloro-4,5-difluorophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401366.png)
![(4E)-2-(3-methylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401368.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B401369.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401370.png)
![(5Z)-2-amino-5-[(4-bromo-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B401371.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B401372.png)